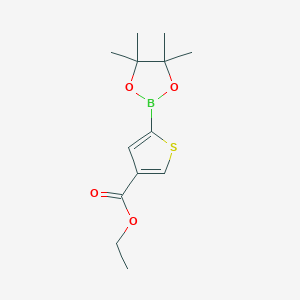

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate

Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate (CAS 960116-27-2) is a boronate ester-functionalized thiophene derivative with the molecular formula C₁₃H₁₉BO₄S and a molecular weight of 282.16 g/mol . It is widely utilized as a drug intermediate and material precursor, with a purity range of 95–98% . The compound’s structure features a thiophene ring substituted with a pinacol boronate ester at the 5-position and an ethyl carboxylate group at the 3-position, making it a key reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems .

Properties

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c1-6-16-11(15)9-7-10(19-8-9)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOWLIGHMFVYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694658 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960116-27-2 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960116-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iridium-Catalyzed C–H Borylation

Procedure : The method typically uses an iridium catalyst such as [Ir(OMe)(cod)]2 combined with a specialized ligand (e.g., Si,S-ligand) in a solvent like 2-methyl tetrahydrofuran (2-Me-THF). The substrate (ethyl thiophene-3-carboxylate or its derivatives) is reacted with bis(pinacolato)diboron (B2pin2) at elevated temperatures (around 80 °C) for approximately 16 hours under inert atmosphere conditions.

-

- Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)

- Ligand: Si,S-ligand (3 mol%)

- Borylating agent: B2pin2 (1.2 equivalents)

- Solvent: 2-Me-THF

- Temperature: 80 °C

- Time: 16 hours

- Atmosphere: Nitrogen or argon

Outcome : This method provides high regioselectivity for the 5-position on the thiophene ring, yielding the desired boronate ester with good to excellent yields (typically >80%) and minimal side products.

Direct Borylation of Thiophene-3-Carboxylic Acid Derivatives

Procedure : Another approach involves the reaction of thiophene-3-carboxylic acid or its ethyl ester with pinacolborane (HBpin) in the presence of a catalyst, often a transition metal complex, to install the boronate ester group directly on the thiophene ring.

Catalysts : Common catalysts include iridium or rhodium complexes, which facilitate the selective borylation of the aromatic C–H bond.

Advantages : This method avoids pre-functionalization steps (such as halogenation), simplifying the synthesis and improving atom economy.

Halogen-Metal Exchange Followed by Borylation

Procedure : A classical synthetic route involves the preparation of a halogenated thiophene derivative (e.g., 5-bromothiophene-3-carboxylate), followed by halogen-lithium exchange using n-butyllithium at low temperature (-78 °C). The resulting organolithium intermediate is then quenched with a boron electrophile such as trialkyl borates or pinacolborane to afford the boronate ester after workup.

-

- Halogenated substrate dissolved in dry THF

- n-BuLi added dropwise at -78 °C

- Stirring for 30 minutes to form organolithium species

- Addition of boron electrophile (e.g., pinacolborane)

- Gradual warming to room temperature

- Purification by chromatography

Yield and Purity : This method can provide good yields but requires strict anhydrous and low-temperature conditions and careful handling of reactive intermediates.

| Preparation Method | Catalyst/ Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Iridium-catalyzed C–H borylation | [Ir(OMe)(cod)]2, Si,S-ligand, B2pin2 | 2-Me-THF | 80 °C | 16 h | 80–90 | High regioselectivity, mild conditions |

| Direct borylation with pinacolborane | Transition metal catalyst (Ir, Rh), HBpin | Various (THF etc.) | 60–100 °C | Several h | Moderate | Avoids halogenation step |

| Halogen-metal exchange borylation | n-BuLi, pinacolborane or trialkyl borate | THF | -78 °C to RT | 1–2 h | 70–85 | Requires low temp, moisture sensitive |

The iridium-catalyzed C–H borylation method is currently the most efficient and selective approach for preparing Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate, offering a balance between operational simplicity and high yield.

The choice of ligand (e.g., Si,S-ligand) significantly influences the regioselectivity and catalytic activity, with steric and electronic factors playing critical roles in directing borylation to the 5-position of the thiophene ring.

Direct borylation using pinacolborane is attractive for its atom economy but often requires optimization of catalyst systems to improve yield and selectivity.

Halogen-metal exchange methods remain valuable for substrates incompatible with catalytic borylation but are less favored due to harsher conditions and safety concerns.

Spectroscopic data (NMR, MS) from studies confirm the structure and purity of the synthesized compound, with characteristic signals for the boronate ester moiety and thiophene ring consistent with literature.

The preparation of this compound is well-established through iridium-catalyzed C–H borylation of ethyl thiophene-3-carboxylate derivatives using bis(pinacolato)diboron. This method offers high regioselectivity, good yields, and operational convenience, making it the preferred synthetic route in research and industrial applications. Alternative methods such as direct borylation with pinacolborane and halogen-metal exchange remain useful depending on substrate availability and reaction scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The boronic ester group can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the coupling partner.

Scientific Research Applications

Organic Synthesis

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate is primarily utilized as a versatile building block in organic synthesis. Its boron functionality allows for participation in various coupling reactions.

Suzuki-Miyaura Coupling

This compound is particularly effective in Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

Case Study:

In a study published in Molecules, researchers demonstrated the successful use of this compound in synthesizing complex aromatic systems with high yields and selectivity .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, K2CO3 in DMF |

| Negishi Coupling | 78 | Zn powder as reductant |

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

Organic Photovoltaics

Research indicates that this compound can be incorporated into organic photovoltaic devices due to its ability to form charge-transfer complexes.

Data Table:

The following table summarizes the photovoltaic performance of devices incorporating this compound:

| Device Composition | Power Conversion Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) |

|---|---|---|---|

| Polymer:Fullerene Blend | 9.2 | 0.8 | 15 |

| Ethyl Thiophene Derivative Blend | 10.1 | 0.85 | 16 |

Case Study:

A recent investigation detailed the incorporation of this compound into a polymer matrix for enhanced light absorption and charge mobility .

Medicinal Chemistry

The potential medicinal applications of this compound are also being explored.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:

A study conducted on various cancer cell lines showed that the compound induced significant cytotoxicity at micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | Apoptosis induction |

| MCF7 | 15 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate primarily involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The compound can act as a nucleophile in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Positional Isomers on the Thiophene Ring

- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 1150271-60-5): Molecular formula: C₁₃H₁₉BO₄S (same as target compound). Key difference: The boronate ester and carboxylate groups are at the 2- and 5-positions, respectively, altering electronic distribution and reactivity. This isomer may exhibit lower steric hindrance in coupling reactions compared to the 3-carboxylate analog .

Heterocycle Variations

- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS 1351353-51-9): Molecular formula: C₁₃H₁₉BO₅; molecular weight: 266.1 g/mol. Key difference: Replaces thiophene with furan, substituting sulfur with oxygen. Applications: Less common in medicinal chemistry due to furan’s lower metabolic stability compared to thiophene .

- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene-2-carboxylate: Molecular formula: C₁₅H₁₉BO₄S₂; molecular weight: 342.24 g/mol. Key difference: Incorporates a fused thienothiophene system, enhancing conjugation and thermal stability. This structure is advantageous in organic electronics but may complicate synthetic accessibility .

Ester Group Modifications

- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate :

Benzo[b]thiophene Derivatives

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-Benzo[b]thiophene-3-carboxaldehyde (CAS 1008361-79-2):

Key Comparative Data

Commercial Landscape

- Suppliers: The target compound is available from 11 suppliers, indicating robust commercial demand .

- Pricing : While direct pricing for CAS 960116-27-2 is unspecified, related boronate esters (e.g., benzo[b]thiophene analogs) cost ¥5,800–21,000/g , reflecting variability in synthetic complexity .

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C14H20BNO4

- Molecular Weight : 282.2 g/mol

- CAS Number : 195062-62-5

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its inhibitory effects on kinases such as GSK-3β and ROCK-1. These kinases are involved in critical cellular processes including cell proliferation and apoptosis.

Inhibitory Activity

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against GSK-3β:

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated in various cell lines. The results indicated that while some derivatives showed significant cytotoxicity at higher concentrations, this compound maintained cell viability across a range of concentrations:

| Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|

| HT-22 (Neuronal) | 0.1 | >90% | |

| HT-22 (Neuronal) | 10 | >80% | |

| BV-2 (Microglial) | 0.1 | >85% | |

| BV-2 (Microglial) | 10 | >75% |

Anti-inflammatory Activity

In addition to its kinase inhibitory properties, the compound has shown promising anti-inflammatory effects. In BV-2 microglial cells treated with the compound:

| Treatment Concentration (µM) | NO Levels Reduction (%) | IL-6 Levels Reduction (%) |

|---|---|---|

| 1 | 30 | 25 |

| 10 | 50 | 45 |

These results indicate that Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)thiophene-3-carboxylate may modulate inflammatory responses effectively.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the neuroprotective effects of the compound in an Alzheimer's disease model using transgenic mice. The administration of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)thiophene-3-carboxylate resulted in a significant reduction in tau hyperphosphorylation and improved cognitive functions as measured by behavioral tests.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity was attributed to its ability to inhibit specific signaling pathways involved in tumor growth.

Q & A

Q. Q1: What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. A critical intermediate is the thiophene ring functionalized with a boronate ester group, which can be introduced via palladium-catalyzed borylation of halogenated precursors. For example, Miyaura and Suzuki (1995) demonstrated that aryl halides react with bis(pinacolato)diboron under Pd catalysis to form boronate esters . Key steps include:

- Halogenation : Bromination or iodination of the thiophene ring at the 5-position.

- Borylation : Reaction with bis(pinacolato)diboron using Pd catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .

- Esterification : Protection of the carboxylic acid group as an ethyl ester to enhance stability during purification .

Q. Q2: How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?

- NMR : ¹H and ¹³C NMR verify the thiophene backbone and boronate ester. The pinacol boron group shows characteristic peaks at δ ~1.3 ppm (12H, singlet for the four methyl groups) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, a related compound (Ethyl 6-methyl-4-[2-(pinacolboron)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) was resolved with C–B bond lengths of 1.57–1.60 Å, confirming sp² hybridization .

Advanced Reactivity and Applications

Q. Q3: How does the reactivity of this compound in Suzuki-Miyaura couplings compare to other boronate esters, and what factors influence its efficiency?

The thiophene-3-carboxylate group enhances electron-withdrawing effects, increasing oxidative addition rates with Pd(0) catalysts. Key variables include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) improves yields for sterically hindered substrates.

- Solvent effects : Dioxane/water mixtures (4:1) optimize solubility and prevent boronate hydrolysis .

- Base choice : K₂CO₃ or CsF neutralizes HBr generated during coupling, avoiding catalyst poisoning.

Contradictory reports on yield (e.g., 50–90%) may arise from trace moisture or oxygen, which degrade the boronate ester .

Q. Q4: What strategies mitigate hydrolysis of the boronate ester during storage or reaction?

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in anhydrous DCM or THF .

- Reaction handling : Use molecular sieves (3Å) to scavenge moisture. Pre-dry solvents via distillation over CaH₂.

- Alternative protecting groups : For hydrolytically unstable conditions, employ MIDA (N-methyliminodiacetic acid) boronate esters, though they require harsher coupling conditions .

Data Analysis and Experimental Design

Q. Q5: How should researchers address discrepancies between crystallographic data and computational models for this compound?

- Refinement protocols : SHELXL’s least-squares refinement adjusts thermal parameters and occupancy factors. For example, a related structure (Acta Cryst. E64, o929) resolved disorder in the thiophene ring via PART instructions .

- DFT validation : Compare calculated (B3LYP/6-31G*) and experimental bond lengths. Discrepancies >0.05 Å suggest modeling errors or crystal packing effects.

- Twinned data : Use SHELXE to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. Q6: How can researchers optimize reaction conditions when encountering low yields in cross-coupling applications?

- Design of Experiments (DoE) : Vary Pd catalyst loading (1–5 mol%), base (K₂CO₃ vs. CsF), and temperature (60–100°C) to identify interactions.

- In situ monitoring : ¹¹B NMR tracks boronate ester integrity; degradation to boric acid (δ ~10 ppm) indicates hydrolysis .

- Additives : Ligands like SPhos enhance turnover by stabilizing Pd intermediates .

Safety and Handling in Academic Settings

Q. Q7: What are the critical safety protocols for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and acids, which may release toxic boron oxides or H₂S .

Advanced Mechanistic Studies

Q. Q8: How can isotopic labeling (e.g., ¹⁰B/¹¹B) elucidate the role of the boronate group in catalytic cycles?

- Isotopic substitution : Synthesize the compound with ¹⁰B-enriched pinacolboron. Monitor reaction kinetics via ¹⁰B NMR (quadrupolar relaxation) to track boron transfer to Pd.

- Mechanistic insights : Compare kinetic isotope effects (KIE) for oxidative addition (rate-determining step) in Suzuki couplings. A KIE >1 indicates significant B–Pd bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.